molecular formula C15H22ClNO B1391273 N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine CAS No. 1040680-71-4

N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine

Cat. No.: B1391273
CAS No.: 1040680-71-4
M. Wt: 267.79 g/mol
InChI Key: KQKPXZCVEUXFKA-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine (CAS: 1040680-71-4) is a secondary amine derivative characterized by a cyclohexylamine group linked via a propyl chain to a 4-chlorophenoxy substituent. Its molecular formula is C₁₅H₂₂ClNO, with a molecular weight of 267.79 g/mol . Structurally, the chlorine atom on the phenoxy ring introduces electron-withdrawing effects, which may influence its reactivity, solubility, and interactions in chemical or biological systems.

Properties

IUPAC Name

N-[2-(4-chlorophenoxy)propyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO/c1-12(11-17-14-5-3-2-4-6-14)18-15-9-7-13(16)8-10-15/h7-10,12,14,17H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKPXZCVEUXFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CCCCC1)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine typically involves the reaction of 4-chlorophenol with 1-bromo-2-propanol to form 2-(4-chlorophenoxy)propanol. This intermediate is then reacted with cyclohexylamine under appropriate conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine is utilized in various scientific research fields:

    Chemistry: It serves as a reagent in organic synthesis and reaction mechanism studies.

    Biology: The compound is used in biochemical assays and studies involving protein interactions.

    Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is employed in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are studied to understand the compound’s effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

The target compound differs from analogs primarily in the substituents on the phenoxy group, the amine backbone, and the presence of multiple functional groups. Key examples include:

Compound Name CAS Molecular Formula Substituent(s) Key Structural Feature
N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine 1040680-71-4 C₁₅H₂₂ClNO 4-Chlorophenoxy Single cyclohexylamine, chloro substituent
N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine 1040680-83-8 C₁₈H₂₉NO 4-Isopropylphenoxy Bulkier isopropyl group
N-[2-(4-Methoxyphenyl)propyl]cyclohexanamine Not specified C₁₆H₂₅NO 4-Methoxyphenyl Electron-donating methoxy group
4,4'-Methylenebis(cyclohexylamine) (PACM) 1761-71-3 C₁₃H₂₆N₂ Methylene bridge Diamine with geometric isomers (trans-trans, cis-cis, cis-trans)
N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine Not specified C₁₄H₂₀ClNO Cyclopentylamine backbone Smaller cyclopentane ring
  • The isopropyl variant (CAS: 1040680-83-8) introduces steric hindrance, which may reduce reactivity in nucleophilic reactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Physical State Solubility (Predicted) Isomerism
This compound 267.79 Liquid Low polarity (chloro group) None
4,4'-Methylenebis(cyclohexylamine) 210.36 Solid/Liquid Higher polarity (diamine) Trans-trans, cis-cis, cis-trans
N-(1-(Benzyloxy)propan-2-yl)cyclohexanamine Not specified Colorless liquid Moderate (benzyloxy group) None
  • The target compound’s liquid state contrasts with PACM, which may exist as a solid or viscous liquid due to intermolecular hydrogen bonding from its dual amine groups .
  • The benzyloxy derivative (N-(1-(Benzyloxy)propan-2-yl)cyclohexanamine) is synthesized as a colorless liquid, similar to the target compound, but with enhanced lipophilicity from the benzyl group .

Biological Activity

N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine is a synthetic compound that has garnered attention for its potential biological activities. This compound, with the molecular formula C₁₅H₂₂ClNO, is primarily studied for its interactions in biochemical assays and its implications in medicinal chemistry.

The synthesis of this compound typically involves the reaction of 4-chlorophenol with 1-bromo-2-propanol to create an intermediate, which is then reacted with cyclohexylamine. This method allows for the production of the compound with high yield and purity under optimized conditions.

The biological activity of this compound is largely attributed to its ability to interact with specific proteins and enzymes. These interactions can modulate various cellular processes, making it a subject of interest in pharmacological studies. The compound may influence pathways related to neuroprotection and anti-inflammatory responses, although detailed mechanisms remain to be fully elucidated .

Therapeutic Applications

Research indicates that this compound may have potential therapeutic applications. Its use in drug development is being explored, particularly in areas related to neuroprotection and possibly as an anti-inflammatory agent. Preliminary studies suggest that it may affect cellular signaling pathways that are critical for neuronal survival .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
N-[2-(4-Bromophenoxy)propyl]cyclohexanamineAmine derivativeModerate anti-inflammatory
N-[2-(4-Fluorophenoxy)propyl]cyclohexanamineAmine derivativeNeuroprotective effects
N-[2-(4-Methylphenoxy)propyl]cyclohexanamineAmine derivativeVaries; less studied

The unique chlorophenoxy group in this compound contributes distinct chemical properties that may enhance its biological activity compared to other derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine
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N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine

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